2,3,4-三甲基苯甲醛

描述

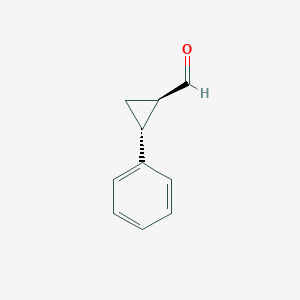

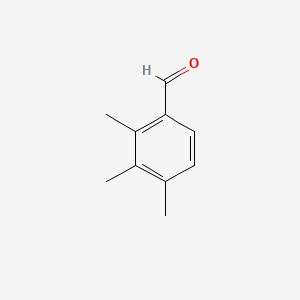

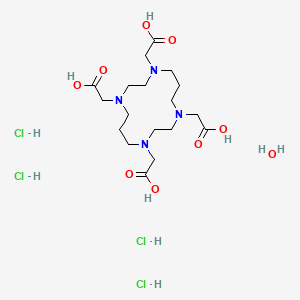

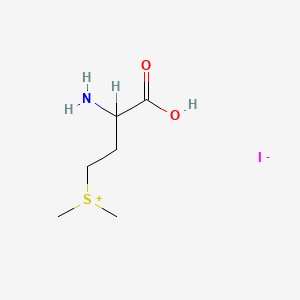

2,3,4-Trimethylbenzaldehyde is a chemical compound with the molecular formula C10H12O . Its molecular weight is 148.2017 . It is also known by other names such as 2,3,4-TrimethyIbenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethylbenzaldehyde can be represented by the InChI string: InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2,3,4-Trimethylbenzaldehyde has a molecular weight of 148.202 Da . More detailed physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and others can be found in the safety data sheet .科学研究应用

Essential Oils

2,3,4-Trimethylbenzaldehyde has been found in the root oil of certain Eryngium species . It contributes to the unique aroma profile of these essential oils .

Antimicrobial Activity

The root oil containing 2,3,4-Trimethylbenzaldehyde has shown potential against Gram-positive bacteria Staphylococcus aureus as well as Gram-negative Klebsiella pneumoniae and Proteus mirabilis . This suggests that 2,3,4-Trimethylbenzaldehyde could be studied further for its antimicrobial properties .

Molecular Docking

Molecular docking studies have been conducted with 2,3,4-Trimethylbenzaldehyde . These studies can help understand the interaction of this compound with various biological targets, which can be useful in drug design .

安全和危害

2,3,4-Trimethylbenzaldehyde is harmful if swallowed and causes skin irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves . If swallowed, it is advised to call a poison center or doctor .

作用机制

Target of Action

2,3,4-Trimethylbenzaldehyde, a compound found in the root oil of various Eryngium species , has been shown to have potential against both Gram-positive and Gram-negative bacteria . Its primary targets are likely bacterial cells, particularly Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis .

Result of Action

The primary result of the action of 2,3,4-Trimethylbenzaldehyde is the inhibition of bacterial growth, as evidenced by its activity against Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis . This suggests that it could potentially be used as an antimicrobial agent.

属性

IUPAC Name |

2,3,4-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOPDOUASNMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372909 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trimethylbenzaldehyde | |

CAS RN |

70679-68-4, 34341-28-1 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3,4-Trimethylbenzaldehyde in natural product chemistry?

A: 2,3,4-Trimethylbenzaldehyde is a significant volatile organic compound found in various plant species, particularly within the Apiaceae family. Studies have shown its presence in the essential oils of Eryngium planum [], Bupleurum gibraltarium [, , ], and Ferulago nodosa []. Its presence contributes to the characteristic aroma and potential biological activities of these plants.

Q2: How does the concentration of 2,3,4-Trimethylbenzaldehyde vary within a single plant species?

A: Research indicates that the concentration of 2,3,4-Trimethylbenzaldehyde can differ significantly depending on the plant part. For instance, in Eryngium planum, it is a major constituent in the root oil and in vitro shoot oil but less prominent in oils extracted from leaves and inflorescences []. A similar trend was observed in Bupleurum gibraltarium, where it was a primary component in stem oils but less abundant in leaf and umbel ray oils [].

Q3: Are there variations in 2,3,4-Trimethylbenzaldehyde content based on extraction methods?

A: Yes, the extraction method can significantly impact the yield and composition of essential oils, including the levels of 2,3,4-Trimethylbenzaldehyde. A study comparing steam distillation and supercritical fluid extraction of Ferulago nodosa found that the former yielded a higher concentration of 2,3,4-Trimethylbenzaldehyde (42.2%), likely as a byproduct of thermolysis. In contrast, supercritical fluid extraction resulted in a lower concentration, with α-pinene being the dominant compound [].

Q4: What role does 2,3,4-Trimethylbenzaldehyde play in the biological activity of plant essential oils?

A: While the specific mechanisms of action remain to be fully elucidated, research suggests that 2,3,4-Trimethylbenzaldehyde contributes to the overall biological activity of certain essential oils. For example, the essential oil of Bupleurum gibraltarium, rich in 2,3,4-Trimethylbenzaldehyde (10.9%), exhibited potent antifungal activity against Plasmopara halstedii in sunflower seedlings, suggesting a potential role in plant defense mechanisms [].

Q5: How do different fertilizer regimes affect the production of 2,3,4-Trimethylbenzaldehyde in plants?

A: Interestingly, the type of fertilizer used in cultivation can influence the chemical profile of essential oils. A study on Eryngium foetidum revealed that while mineral fertilizers resulted in the highest essential oil yield overall, the root samples from these plants showed a higher concentration of 2,3,4-Trimethylbenzaldehyde compared to those grown organically or under control conditions []. This highlights the potential to manipulate the production of specific compounds through tailored cultivation practices.

Q6: Is there a correlation between the presence of 2,3,4-Trimethylbenzaldehyde and other specific compounds in essential oils?

A: Research suggests potential correlations between the presence of 2,3,4-Trimethylbenzaldehyde and other volatile compounds. In Eryngium foetidum, root oils rich in 2,3,4-Trimethylbenzaldehyde were also characterized by compounds like Muurola-4,10(14)-dien-1β-ol, Isoshyobunone, and (E)-β-Farnesene, suggesting potential biosynthetic pathways or synergistic effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

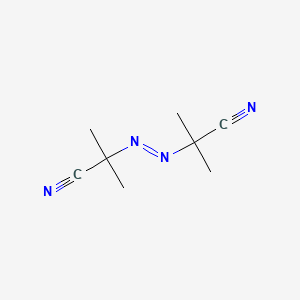

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)